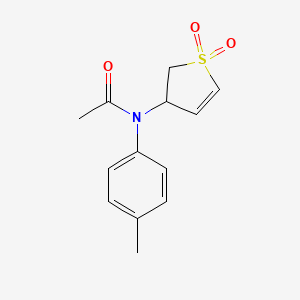
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C13H15NO3S and its molecular weight is 265.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide is a synthetic compound notable for its unique structural features, which include a thiophene ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure
The molecular formula of this compound is C15H15N2O3S. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-methylbenzenesulfonyl chloride with an amine derivative, followed by the introduction of the thiophene moiety under controlled conditions. The process ensures high yields and purity through purification techniques like recrystallization or chromatography.
Antimicrobial Properties
Studies have indicated that compounds with similar thiophene structures exhibit significant antimicrobial activity. For instance, derivatives of thiophene have been shown to inhibit the growth of various bacterial strains. This compound may possess similar properties due to its structural characteristics, which facilitate interaction with microbial targets.
The proposed mechanism of action for this compound involves several interactions at the molecular level:
- Enzyme Inhibition: The thiophene ring may interact with enzyme active sites through π-π stacking or hydrogen bonding.
- Protein Binding: The presence of sulfonamide and amine groups allows for potential binding with proteins, influencing their activity and stability .
Study 1: Antimicrobial Activity
A study conducted on a series of thiophene derivatives found that compounds with similar dioxo substitutions exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural features in enhancing bioactivity .
Study 2: Anticancer Potential
In another investigation focusing on thiophene-based compounds, researchers identified several analogs that inhibited the proliferation of cancer cell lines through apoptosis pathways. These findings suggest that this compound could be further explored for its anticancer potential .
Comparative Analysis
To understand the biological activity better, a comparative analysis with structurally related compounds is beneficial:
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| N-(1,1-Dioxido-thienothiazol)-N-(4-methylphenyl)acetamide | Structure | Contains thiazole; potential anticancer activity | Inhibits cancer cell growth |
| N-(4-Chlorophenyl)-N-(5-methylthiophenesulfonamide) | Structure | Chlorinated phenyl; anti-inflammatory effects | Exhibits anti-inflammatory properties |
Propriétés
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-10-3-5-12(6-4-10)14(11(2)15)13-7-8-18(16,17)9-13/h3-8,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKLPLWDJXRWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














